![molecular formula C13H17NO B14001378 2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine CAS No. 94617-78-4](/img/structure/B14001378.png)
2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine typically involves a multi-step process. One common method is the cycloaddition reaction between styrene and 2,3,4,5-tetrahydropyridine 1-oxide, which yields a mixture of diastereoisomeric isoxazolidines . This reaction is carried out under controlled conditions to ensure high yield and selectivity.
Industrial Production Methods: This includes using cost-effective reagents, minimizing reaction steps, and employing green chemistry principles to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolo[3,2-a]pyridinium salts.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolo[2,3-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve selective substitutions.
Major Products: The major products formed from these reactions include various substituted oxazolo[2,3-a]pyridines and their corresponding salts, which exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine involves its interaction with various molecular targets. The compound is known to inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation . Additionally, it can interact with viral proteins, disrupting their function and inhibiting viral replication . The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to specific targets makes it a promising candidate for drug development.
Comparación Con Compuestos Similares
Oxazolo[4,5-b]pyridine: Known for its antimicrobial and antiviral properties.
Thiazolo[3,2-a]pyridine: Exhibits significant biological activities, including antifungal and anticancer properties.
Isoxazolo[2,3-a]pyridine: Studied for its potential use in treating neurological disorders.
Uniqueness: 2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine stands out due to its unique structural features, which allow for diverse chemical modifications and a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form stable products makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
94617-78-4 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
2-phenyl-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine |
InChI |
InChI=1S/C13H17NO/c1-2-6-11(7-3-1)13-10-12-8-4-5-9-14(12)15-13/h1-3,6-7,12-13H,4-5,8-10H2 |
Clave InChI |
DAHRPKXTUQVPAV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(C1)CC(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


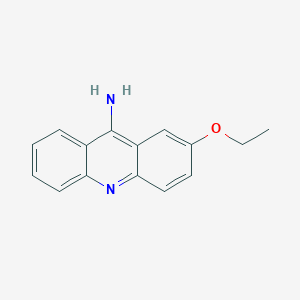
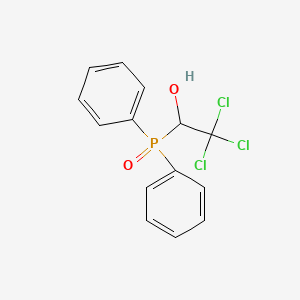
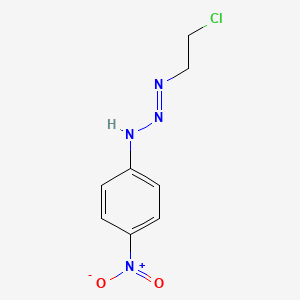

![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
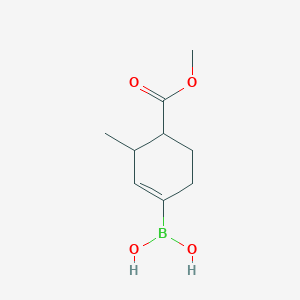
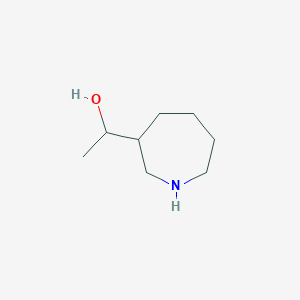
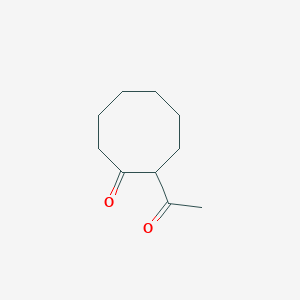

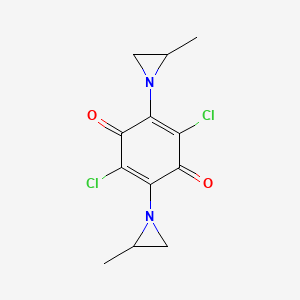
![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)

![Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]-](/img/structure/B14001372.png)

